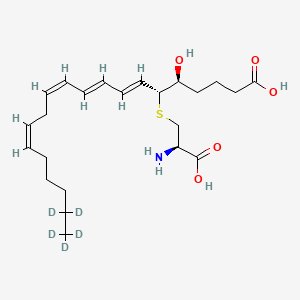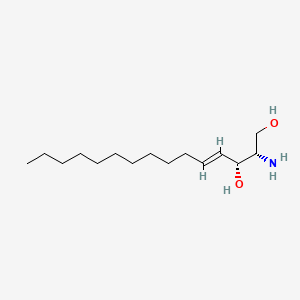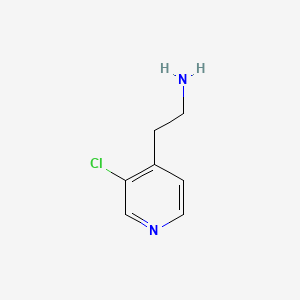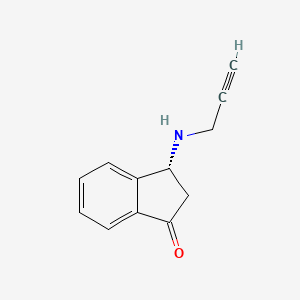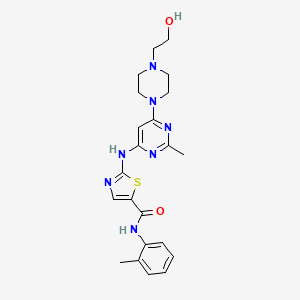
Deschloro Dasatinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deschloro Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. This compound is structurally similar to Dasatinib but lacks the chlorine atom, which may influence its pharmacological properties and interactions.
作用机制
Target of Action
Deschloro Dasatinib primarily targets the BCR-ABL tyrosine kinase, a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . Additionally, this compound also inhibits several SRC-family kinases . It has been reported that this compound can act as an inhibitor of LCK , a novel therapeutic target in 40% of T-cell acute lymphoblastic leukemia (T-ALL) .
Mode of Action
This compound interacts with its targets by inhibiting the active and inactive conformations of the ABL kinase domain . This makes this compound a therapeutic alternative for patients with cancers that have developed imatinib-resistance .
Biochemical Pathways
This compound affects the BCR-ABL and SRC-family kinase pathways . It inhibits the tyrosine kinase activity of BCR-ABL, leading to the growth, proliferation, and survival of cancer cells . It also inhibits several SRC-family kinases involved in cancer . Moreover, it has been reported that this compound can inhibit STAT5 signaling , which downregulates B-cell leukemia (BCL-x), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .
Pharmacokinetics
This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . The absolute bioavailability of this compound in humans is unknown due to the lack of an intravenous formulation . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the proliferation, adhesion, migration, and invasion of cancer cells . It inhibits the Src tyrosine kinase and affects the SFK/FAK and PI3K/PTEN/Akt pathways . In combination with CAR-T cell therapy, this compound has enabled chemotherapy-free treatment in newly diagnosed Ph-positive ALL .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and the presence of other drugs . Its absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .
生化分析
Biochemical Properties
Deschloro Dasatinib interacts with various enzymes and proteins in biochemical reactions. It is known to target a broad array of kinases, affecting not only leukemia cells but also immune cells
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to influence NK cell cytotoxicity , and it has an effect on T-cell function .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the active and inactive conformations of the ABL kinase domain . Moreover, it does not interact with some of the residues involved in mutations that lead to resistance to other drugs, making it a potential therapeutic alternative for patients with cancers that have developed resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that following a single oral administration of Dasatinib, tumoral phospho-BCR-ABL/phospho-CrkL were maximally inhibited at ∼3 hours and recovered to basal levels by 24 hours . This indicates that this compound may have similar temporal effects.
Dosage Effects in Animal Models
Metabolic Pathways
This compound is involved in various metabolic pathways. It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Only 20% of the oral dose is recovered unchanged in faeces and urine after 168 hours . This suggests that this compound interacts with enzymes or cofactors in the metabolic pathways.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is well absorbed orally, extensively distributed to the extravascular tissues with large volume of distribution, and extensively metabolized by the liver enzymes . This suggests that hepatic metabolism is the main elimination pathway for this compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Deschloro Dasatinib involves several key steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring, which is a crucial component of the molecule.
Pyrimidine Derivative Formation: The next step involves the synthesis of the pyrimidine derivative, which is then coupled with the thiazole ring.
Final Coupling Reaction: The final step involves coupling the pyrimidine-thiazole intermediate with an appropriate amine to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Use of Catalysts: Catalysts are often used to enhance the reaction rate and selectivity.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions: Deschloro Dasatinib undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Deschloro Dasatinib has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on tyrosine kinase inhibition.
Biology: Investigated for its potential effects on various cellular pathways and its ability to inhibit specific kinases.
Medicine: Explored as a potential therapeutic agent for various cancers and other diseases involving aberrant kinase activity.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical studies.
相似化合物的比较
Dasatinib: The parent compound, which includes a chlorine atom.
Imatinib: Another tyrosine kinase inhibitor used in similar therapeutic contexts.
Nilotinib: A second-generation tyrosine kinase inhibitor with a different structural framework.
Uniqueness: Deschloro Dasatinib is unique due to the absence of the chlorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to Dasatinib. This structural difference can influence its binding affinity, selectivity, and overall therapeutic efficacy.
属性
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOFUFYOLNJZBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184919-23-0 |
Source


|
| Record name | 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
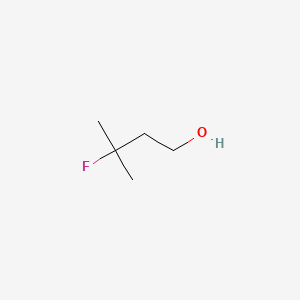
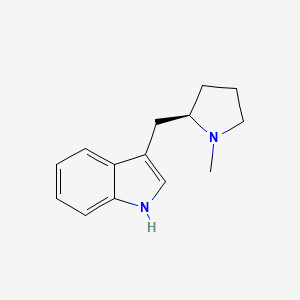
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

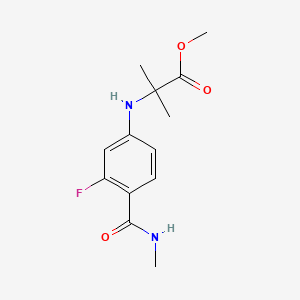
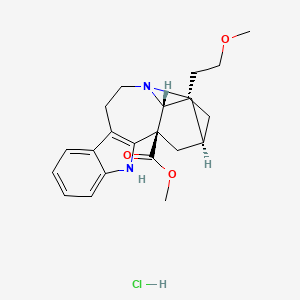
![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
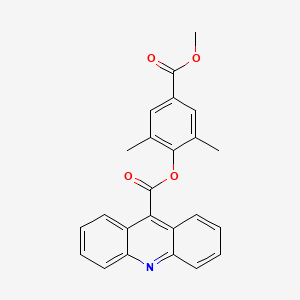
![1,3-Bis[(1-Methylethyl)aMino]-2-propanol Dihydrochloride](/img/structure/B568992.png)
